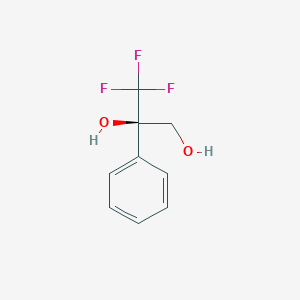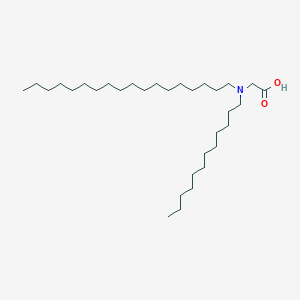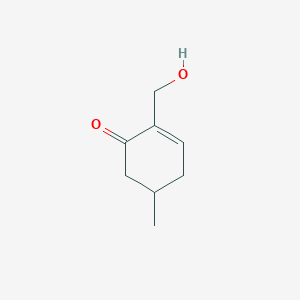![molecular formula C9H15NO2 B14259358 Morpholine, 4-[(2E)-2-methyl-1-oxo-2-butenyl]- CAS No. 212518-27-9](/img/structure/B14259358.png)
Morpholine, 4-[(2E)-2-methyl-1-oxo-2-butenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morpholine, 4-[(2E)-2-methyl-1-oxo-2-butenyl]- is a chemical compound that belongs to the class of morpholines. Morpholines are heterocyclic organic compounds containing a six-membered ring with both nitrogen and oxygen atoms. This particular compound is characterized by the presence of a 2-methyl-1-oxo-2-butenyl group attached to the morpholine ring, making it a unique derivative with specific properties and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of morpholine derivatives, including Morpholine, 4-[(2E)-2-methyl-1-oxo-2-butenyl]-, typically involves the use of 1,2-amino alcohols, aziridines, and epoxides as starting materials. A common method includes a sequence of coupling, cyclization, and reduction reactions. For instance, amino alcohols can be reacted with α-haloacid chlorides under specific conditions to yield substituted morpholines .
Industrial Production Methods
Industrial production of morpholine derivatives often involves the dehydration of diethanolamine with concentrated sulfuric acid. This method is efficient and widely used due to the availability of diethanolamine and the straightforward reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Morpholine, 4-[(2E)-2-methyl-1-oxo-2-butenyl]- undergoes various chemical reactions typical of secondary amines. These include:
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The conditions vary depending on the desired reaction but generally involve controlled temperatures and specific solvents .
Major Products Formed
Scientific Research Applications
Morpholine, 4-[(2E)-2-methyl-1-oxo-2-butenyl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antibacterial and antifungal properties.
Industry: Utilized in the production of corrosion inhibitors and surface-active agents
Mechanism of Action
The mechanism of action of Morpholine, 4-[(2E)-2-methyl-1-oxo-2-butenyl]- involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also disrupt bacterial cell membranes, leading to cell death. The pathways involved include the inhibition of enzyme activity and the induction of reactive oxygen species (ROS) production .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other morpholine derivatives such as:
- Morpholine, 4-methyl-
- Morpholine, 4-[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propenyl]-
- N-Methylmorpholine .
Uniqueness
What sets Morpholine, 4-[(2E)-2-methyl-1-oxo-2-butenyl]- apart is its specific functional group, which imparts unique chemical and biological properties. This makes it particularly useful in applications where other morpholine derivatives may not be as effective .
Properties
CAS No. |
212518-27-9 |
|---|---|
Molecular Formula |
C9H15NO2 |
Molecular Weight |
169.22 g/mol |
IUPAC Name |
2-methyl-1-morpholin-4-ylbut-2-en-1-one |
InChI |
InChI=1S/C9H15NO2/c1-3-8(2)9(11)10-4-6-12-7-5-10/h3H,4-7H2,1-2H3 |
InChI Key |
UVUJHYKIETVFFL-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C)C(=O)N1CCOCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


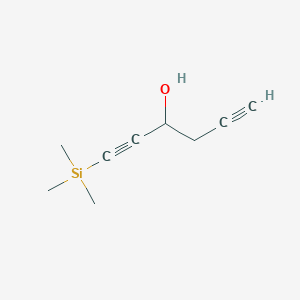
![3-[4-(Propan-2-yl)anilino]phenol](/img/structure/B14259283.png)
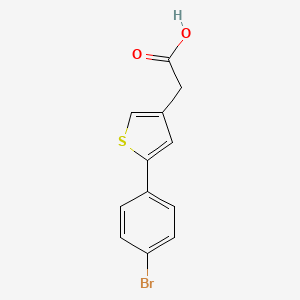

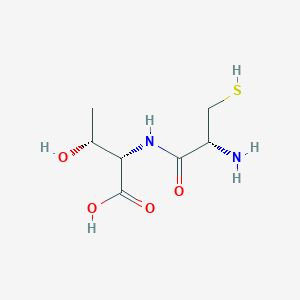



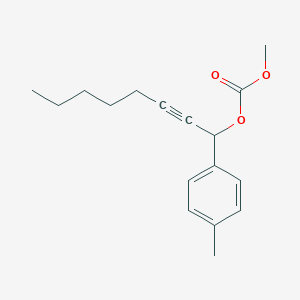
![2-Propanol, 1,3-bis[bis[(6-methyl-2-pyridinyl)methyl]amino]-](/img/structure/B14259327.png)
